3-(3-i-Propoxyphenyl)phenylZinc bromide
Description
3-(3-i-Propoxyphenyl)phenylZinc bromide is an organozinc compound featuring a biphenyl backbone substituted with an isopropoxy group at the 3-position of one phenyl ring. The isopropoxy group introduces steric bulk and electron-donating effects, which may influence the compound’s reactivity, stability, and solubility compared to simpler arylzinc reagents.
Properties
Molecular Formula |
C15H15BrOZn |
|---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
bromozinc(1+);1-phenyl-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12(2)16-15-10-6-9-14(11-15)13-7-4-3-5-8-13;;/h3-4,6-12H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
UBWDCBLDRAWLIJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 3-(3-iso-propoxyphenyl)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF, which acts as both a solvent and a stabilizer for the organozinc compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent oxidation and degradation of the sensitive organozinc species .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. Large-scale production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Material Science: Utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE in cross-coupling reactions involves the formation of a palladium complex with the organozinc compound. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Organozinc and Bromide Compounds
| Compound Name | Key Substituents/Features | Molecular Weight | Coordination Environment |
|---|---|---|---|
| 3-(3-i-Propoxyphenyl)phenylZinc bromide | Aryl ligand with i-propoxy group | ~400–450 (est.) | Tetrahedral (Zn–Br, aryl, solvent) |
| [Zn(4,4'-bipyridyl)·4H₂O]²⁺ complex | Carboxylate and bipyridyl ligands | 570.41 | Octahedral (N, O donors) |
| (3-Bromopropyl)triphenylphosphonium bromide | Phosphonium center, bromoalkyl chain | 464.19 | Ionic (Br⁻ counterion) |
| 3-Phenylpropylammonium bromide | Ammonium center, phenylpropyl chain | ~250–300 (est.) | Ionic (Br⁻ counterion) |
- In contrast, the zinc complex in employs rigid bipyridyl and carboxylate ligands, favoring stable coordination networks .
- Ionic vs. Organometallic: Unlike ionic bromides like 3-Phenylpropylammonium bromide (), the target compound’s organometallic nature enables participation in metal-mediated transformations .
Reactivity in Cross-Coupling Reactions
Table 2: Reactivity Comparison in Model Coupling Reactions
| Compound | Reaction Partner | Yield (%) | Reaction Rate | Notes |
|---|---|---|---|---|
| 3-(3-i-Propoxyphenyl)phenylZinc bromide | Aryl iodide (e.g., PhI) | ~75–85* | Moderate | Steric bulk slows transmetallation |
| Phenylzinc bromide | Aryl iodide | ~90 | Fast | Minimal steric hindrance |
| (3-Bromopropyl)triphenylphosphonium bromide | Alkyl halides | N/A | N/A | Used as alkylating agent, not metal-mediated |
*Hypothetical data based on analogous arylzinc reagents.
- The isopropoxy group likely reduces reactivity compared to unsubstituted phenylzinc bromide due to steric effects, but enhances selectivity in coupling with hindered substrates .
- Phosphonium bromides () exhibit distinct reactivity, functioning as alkylation agents rather than transmetallation partners .
Table 3: Physical and Stability Properties
| Compound | Solubility (Polar Solvents) | Air Sensitivity | Thermal Stability |
|---|---|---|---|
| 3-(3-i-Propoxyphenyl)phenylZinc bromide | Moderate (THF, DMF) | High | Decomposes >100°C |
| [Zn(4,4'-bipyridyl)·4H₂O]²⁺ complex | Low (crystalline solid) | Low | Stable to 200°C |
| 3-Phenylpropylammonium bromide | High (water, ethanol) | Low | Stable to 150°C |
- The target compound’s air sensitivity is typical of organozinc reagents, requiring inert handling. Its solubility in THF aligns with applications in solution-phase synthesis .
- Ionic bromides (e.g., 3-Phenylpropylammonium bromide) exhibit higher solubility in polar solvents but lack metal-centered reactivity .
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